(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone
Description
This compound is a synthetic isoquinoline derivative characterized by a methanone core linking a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety to a phenyl ring substituted with a tetrazole group. The 6,7-dimethoxy groups on the isoquinoline ring may influence electronic properties and binding interactions, as seen in related alkaloids and kinase inhibitors .
Structurally, the compound shares similarities with angiotensin II receptor antagonists (e.g., losartan) due to the tetrazole group, which acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability . Its dihydroisoquinoline core aligns with compounds targeting central nervous system (CNS) receptors or enzymes, such as monoamine oxidase (MAO) inhibitors .
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[2-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C19H19N5O3/c1-26-17-9-13-7-8-23(11-14(13)10-18(17)27-2)19(25)15-5-3-4-6-16(15)24-12-20-21-22-24/h3-6,9-10,12H,7-8,11H2,1-2H3 |
InChI Key |
RJDUVKHPYSKQMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3N4C=NN=N4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative, which undergoes methoxylation to introduce the methoxy groups at the 6 and 7 positions. This is followed by the formation of the dihydroisoquinoline ring through hydrogenation. The tetrazole moiety is then introduced via a cycloaddition reaction involving an azide and a nitrile derivative. Finally, the methanone linkage is formed through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Methanol derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials .
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between the target compound and its analogues:
Functional and Pharmacological Insights
- Tetrazole vs. Phenyl Substituents : The tetrazole group in the target compound confers stronger hydrogen-bonding interactions compared to unsubstituted phenyl analogues (e.g., ). This feature is critical for binding to polar enzyme active sites, as demonstrated in thrombin inhibitors and antiviral agents .
- Lipophilicity Trends: The dimethylpropanone-substituted analogue exhibits higher logP values (~3.5 predicted) than the target compound (~2.8), suggesting better blood-brain barrier penetration but reduced aqueous solubility.
- Fluorinated Derivatives : The 5-fluoro substitution in improves resistance to oxidative metabolism, a strategy employed in fluorinated drugs like ciprofloxacin. This modification could enhance half-life in vivo.
Computational Docking Comparisons
Glide docking studies (e.g., ) suggest that the tetrazole group in the target compound forms stable interactions with charged residues (e.g., lysine or arginine) in kinase ATP-binding pockets. In contrast, phenyl-substituted analogues show weaker binding scores due to the absence of polar interactions. The fluorinated variant may exhibit improved binding affinity in hydrophobic subpockets, as fluorine’s electronegativity enhances van der Waals contacts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
